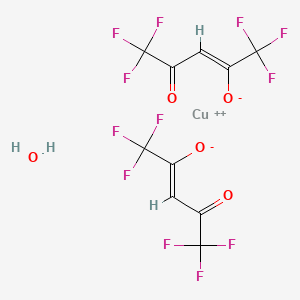
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,4-benzenedicarboxylic acid derivatives involves various chemical reactions, often starting from the parent compound, terephthalic acid, or its dimethyl ester. For example, the synthesis of lanthanide-based coordination polymers using 1,4-benzenedicarboxylate as a linker has been reported (Xiao-ping Yang et al., 2007). These syntheses typically involve solvothermal reactions in the presence of metal salts and organic solvents.
Molecular Structure Analysis
The molecular structure of 1,4-benzenedicarboxylic acid derivatives, including its dimethyl ester, is characterized by the benzene core with two ester or acid groups attached at the 1 and 4 positions. The arrangement contributes to the rigidity and planarity of the molecule, influencing its reactivity and interaction with other chemical species. Structural studies, such as those conducted by X-ray crystallography, reveal the precise arrangement of atoms within these compounds and their coordination in complexes (A. Burrows et al., 2008).
Chemical Reactions and Properties
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester participates in various chemical reactions, particularly those relevant to polymer synthesis and the formation of coordination complexes. For instance, its reactions with metal ions can lead to the formation of metal-organic frameworks (MOFs) with interesting luminescent and magnetic properties (Zuo-Xi Li et al., 2015). These properties are crucial for applications in gas storage, separation, and catalysis.
Applications De Recherche Scientifique
Overview of Phthalate Esters in Food and Packaging
A comprehensive review highlights the widespread use of phthalate esters, including derivatives of 1,4-benzenedicarboxylic acid, as plasticizers in food processing and packaging. The study emphasizes the advancement in analytical methods for phthalate detection and quantification, showcasing the evolution from simple liquid-liquid extraction techniques to sophisticated solid-phase microextraction methods. This progression has significantly improved the detection limits for phthalate esters in various food matrices, contributing to a better understanding of human exposure and potential health impacts (Harunarashid, Lim, & Harunsani, 2017).
Xylan Derivatives and Their Application Potential
The modification of xylan to produce biopolymer ethers and esters, including derivatives of 1,4-benzenedicarboxylic acid, presents a promising avenue for developing new materials with specific properties. This research outlines various chemical modification techniques and their impact on product properties, highlighting the potential of xylan esters in forming nanoparticles for drug delivery applications. Such developments underscore the versatility of xylan derivatives in both industrial and biomedical fields (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Fumaric Acid Esters in Dermatological Treatments
A review focused on dimethylfumarate (DMF), a derivative of fumaric acid esters, elucidates its complex mode of action in treating moderate-to-severe psoriasis. The review covers the molecular mechanisms by which DMF exerts anti-inflammatory and immune-modulatory effects, including binding to specific receptors and interacting with key signaling proteins. This highlights the potential of fumaric acid esters in developing treatments for chronic inflammatory diseases (Brück, Dringen, Amasuno, Pau-Charles, & Ghoreschi, 2018).
Catalytic Selectivity in CO Esterification
Research on the direct esterification of CO to produce dimethyl oxalate and dimethyl carbonate emphasizes the importance of catalyst microstructure in controlling the reaction pathway. This review sheds light on the functional motifs responsible for catalytic selectivity, particularly the aggregate state of Pd, offering insights into optimizing the production of key ester chemicals from CO. Such advancements in catalytic processes could significantly impact the sustainable synthesis of industrial chemicals (Wang, Sun, Xu, & Guo, 2020).
Propriétés
Numéro CAS |
74097-01-9 |
|---|---|
Nom du produit |
1,4-Benzenedicarboxylic Acid-d4 Dimethyl Ester |
Formule moléculaire |
C₁₀H₆D₄O₄ |
Poids moléculaire |
198.21 |
Synonymes |
Terephthalic Acid-d4 Dimethyl Ester; DMT-d4; Dimethyl 1,4-Benzenedicarboxylate-d4; Dimethyl p-Benzenedicarboxylate-d4; Dimethyl p-Phthalate-d4; Dimethyl Terephthalate-d4; Methyl 4-(Carbomethoxy)benzoate-d4; Methyl p-(Methoxycarbonyl)benzoate-d4; NSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



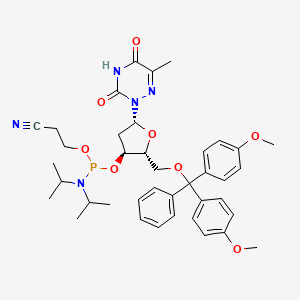
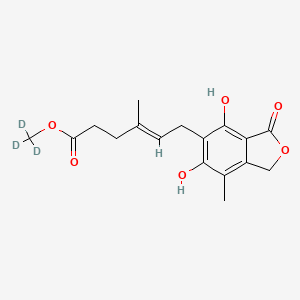
![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)
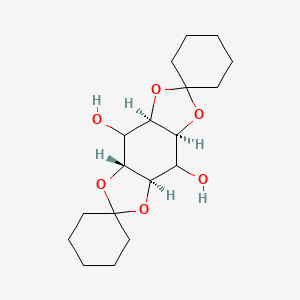
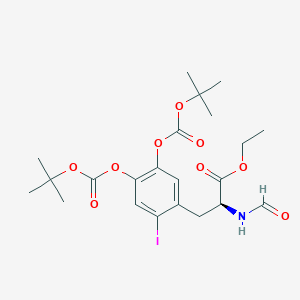
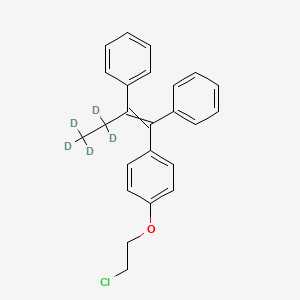
![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)
